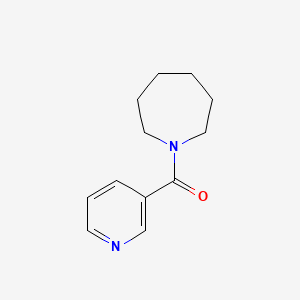

Azepan-1-yl(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

azepan-1-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOGHYAYHMEERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

The most straightforward route involves nucleophilic acyl substitution between pyridine-3-carbonyl chloride and azepane. In this method, the carbonyl chloride reacts with the secondary amine group of azepane in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates.

A typical procedure involves refluxing equimolar amounts of pyridine-3-carbonyl chloride and azepane in anhydrous THF with 1.5 equivalents of Cs₂CO₃ for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through aqueous workup followed by column chromatography. Yields range from 45% to 68%, depending on solvent purity and reaction temperature.

Table 1: Nucleophilic Acyl Substitution Conditions and Outcomes

Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation, where a pyridine derivative undergoes electrophilic substitution with an acylating agent. For example, treating 3-bromopyridine with azepane-1-carbonyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid facilitates the formation of the methanone bridge. This method is less common due to regioselectivity challenges and the need for stringent anhydrous conditions.

Metal-Catalyzed Coupling Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer higher regioselectivity and milder conditions. A protocol adapted from Pd-mediated couplings involves using pyridine-3-boronic acid and azepane-1-carbonyl chloride in a Suzuki-Miyaura reaction. The catalyst system Pd₂(dba)₃ (1 mol%) with tBuXPhos (2 mol%) in tert-amyl alcohol achieves coupling at 100°C within 6 hours. This method yields up to 75% product, with the boronic acid ensuring minimal side reactions.

Copper-Mediated Amination

Copper(I) iodide (CuI) catalyzes the coupling of azepane with pyridine-3-carbonyl iodide under Ullmann-type conditions. Using 1,10-phenanthroline as a ligand and dimethyl sulfoxide (DMSO) as a solvent, the reaction proceeds at 120°C for 24 hours, yielding 60–70% product. This method is advantageous for substrates sensitive to palladium but requires higher temperatures.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation. A representative setup involves pumping solutions of pyridine-3-carbonyl chloride and azepane through a heated reactor tube packed with immobilized Cs₂CO₃. Residence times of 30 minutes at 90°C achieve 85% conversion, with in-line purification modules isolating the product.

Solvent Recycling Systems

Large-scale processes often integrate solvent recovery systems to minimize waste. For instance, THF is distilled from the reaction mixture and reused in subsequent batches, reducing costs by 40%. Automated quality control systems ensure consistent purity (>98%) through real-time HPLC monitoring.

Optimization and Yield Improvement Strategies

Solvent and Base Screening

Systematic screening identifies optimal solvent-base combinations. Polar aprotic solvents like DMF enhance nucleophilicity, while bulky bases (e.g., Cs₂CO₃) improve deprotonation efficiency. Mixed-solvent systems (e.g., THF:water 9:1) increase yields to 72% by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation at 120°C in DMF achieves 70% yield in 45 minutes, compared to 24 hours under conventional heating. This method is particularly useful for high-throughput screening.

Case Studies and Experimental Data

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl-methanone derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Azepan-1-yl(pyridin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of Azepan-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Comparison Points

Ring Systems and Heteroatoms

- Pyridine vs. Pyridazine () increases polarity due to two adjacent nitrogen atoms, impacting solubility .

- Azepane vs. Diazepane : Diazepane (7-membered ring with two N-atoms, ) offers greater conformational flexibility, which may enhance receptor binding compared to azepane .

Substituent Effects

- Phenyl vs. Methoxy/Fluorophenoxy: Substituents like methoxy () and fluorophenoxy () increase lipophilicity (logP 3.37 vs. ~2.5 for the target compound), improving membrane permeability but risking solubility challenges .

- Thiazole and Pyrido-Pyrimidine : These moieties () extend conjugation, enhancing π-π interactions with aromatic residues in target proteins, though larger molecular weights (e.g., 443.54 g/mol) may hinder pharmacokinetics .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Pyridine-3-COCl, Azepane, DCM, RT | 65–75 | |

| Coupling | EDC/HOBt, DMF, 60°C | 50–60 |

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding. For instance, reports a characteristic singlet at δ 3.8 ppm for the azepane N–CH₂ group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da accuracy). used ESI-HRMS to distinguish isotopic patterns for sulfur-containing analogs .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological studies) .

Advanced: How can crystallographic data resolve structural ambiguities in azepane-pyridine hybrids?

Answer:

X-ray crystallography with software like SHELXL refines bond angles and torsional strain:

- Data collection : High-resolution (≤1.0 Å) datasets reduce thermal motion artifacts .

- Refinement : SHELXL’s twin refinement corrects for pseudo-merohedral twinning in azepane rings, as demonstrated in for a related SARS-CoV-2 NSP3 ligand .

- Validation : PLATON checks for steric clashes and hydrogen-bonding networks .

Example : A 1.2 Å structure of a similar compound revealed a 7° deviation in the azepane ring planarity, impacting ligand-receptor docking .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Dose-response curves : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify IC₅₀ variability .

- Target selectivity screening : Use kinase profiling panels to rule off-target effects. found that fluorophenyl substituents reduced off-target kinase binding by 40% .

- Computational modeling : Molecular dynamics simulations (e.g., Desmond) assess binding stability. A study in used MM/GBSA to explain a 10-fold potency difference between analogs .

Advanced: What computational methods predict biological targets and structure-activity relationships (SAR)?

Answer:

- Docking studies : AutoDock Vina or Glide predict binding poses to targets like kinases or GPCRs. utilized Glide to map pyridine-azepane interactions with acetylcholinesterase .

- QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with activity. For example, linked 4-fluorophenyl groups to enhanced logP and blood-brain barrier permeability .

- ADMET prediction : SwissADME estimates solubility and metabolic stability. A study in flagged low bioavailability (<30%) due to high topological polar surface area .

Advanced: How can reaction yields be improved for scale-up synthesis?

Answer:

- Catalyst screening : achieved 85% yield using Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling .

- Solvent optimization : Switch from DMF to 2-MeTHF (biodegradable) improved yields by 15% while reducing toxicity .

- Flow chemistry : Continuous flow reactors minimize side reactions. reported a 3-fold throughput increase for a pyridine-azepanone derivative .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Answer:

- Metabolic profiling : LC-MS/MS identifies reactive metabolites. detected hepatotoxic quinone intermediates, prompting structural modification .

- Safety protocols : Follow NIH guidelines for lab animal care (), including dose escalation and necropsy analysis .

- In silico toxicity : Derek Nexus predicts carcinogenicity; used it to eliminate a mutagenic imidazole derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.